Home > Products > Screening Compounds P111602 > alpha-(((2-Bromoethyl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol monohydrobromide
alpha-(((2-Bromoethyl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol monohydrobromide - 122178-49-8

alpha-(((2-Bromoethyl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol monohydrobromide

Catalog Number: EVT-10969189
CAS Number: 122178-49-8
Molecular Formula: C8H14Br2N4O3
Molecular Weight: 374.03 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Alpha-(((2-Bromoethyl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol monohydrobromide is a chemical compound with significant implications in medicinal chemistry, particularly as a radiosensitizer in cancer treatment. This compound is part of a class of 2-nitroimidazole derivatives that exhibit selective toxicity towards hypoxic tumor cells, enhancing the efficacy of radiotherapy. Its systematic name reflects its complex structure, which includes a bromoethyl group and an alcohol functionality.

Source and Classification

The compound is classified under the category of nitroimidazoles, which are known for their biological activity, particularly in oncology. It is often referred to in studies related to radiosensitization and cytotoxicity against cancer cells. The specific structure of alpha-(((2-Bromoethyl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol monohydrobromide can be represented by the molecular formula C8H14Br2N4O3C_8H_{14}Br_2N_4O_3 .

Synthesis Analysis

Methods and Technical Details

The synthesis of alpha-(((2-Bromoethyl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol monohydrobromide typically involves several key steps:

  1. Starting Materials: The synthesis begins with 2-nitroimidazole, which serves as the core structure.
  2. Bromoethylation: The introduction of the bromoethyl group is achieved through nucleophilic substitution reactions involving appropriate halogenated reagents.
  3. Formation of Hydroxyl Group: The alcohol functional group is integrated, often through reduction processes or direct substitution.
  4. Monohydrobromide Formation: The final step involves the formation of the monohydrobromide salt, which enhances solubility and stability in biological systems.

The synthesis pathway has been optimized for yield and purity, with specific attention to the reaction conditions such as temperature, solvent choice, and catalyst use .

Molecular Structure Analysis

Structure and Data

The molecular structure of alpha-(((2-Bromoethyl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol monohydrobromide features:

  • Imidazole Ring: A five-membered ring containing two nitrogen atoms.
  • Nitro Group: A nitro substituent at the 2-position of the imidazole ring.
  • Bromoethylamine Side Chain: An amino group attached to a bromoethyl chain at the 1-position.
  • Hydroxyl Group: An alcohol functional group at the 1-position.

The compound's structural formula can be represented as follows:

C8H14Br2N4O3\text{C}_8\text{H}_{14}\text{Br}_2\text{N}_4\text{O}_3

This structure plays a crucial role in its biological activity and interaction with cellular components .

Chemical Reactions Analysis

Reactions and Technical Details

Alpha-(((2-Bromoethyl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol monohydrobromide undergoes several important chemical reactions, primarily related to its function as a prodrug:

  1. Prodrug Activation: Under physiological conditions, it can convert to reactive intermediates that exert cytotoxic effects on hypoxic tumor cells.
  2. Ring Closure Reactions: The compound's bromoethylamine moiety can participate in ring closure reactions to form aziridine derivatives, which are more potent cytotoxins.
  3. Hydrolysis Reactions: In aqueous environments, hydrolysis can lead to the release of active species that enhance radiosensitization .

These reactions are critical for its application in cancer therapy, as they determine the compound's efficacy and safety profile.

Mechanism of Action

Process and Data

The mechanism of action of alpha-(((2-Bromoethyl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol monohydrobromide primarily involves:

  1. Bioreductive Activation: The nitro group undergoes reduction in hypoxic conditions typical of tumor microenvironments, leading to the formation of reactive species that bind to cellular macromolecules.
  2. Cytotoxicity Induction: These reactive species cause DNA damage and apoptosis in hypoxic tumor cells while sparing normal tissues, making it an effective radiosensitizer .
  3. Enhanced Radiotherapy Efficacy: By selectively targeting hypoxic cells, it enhances the effectiveness of radiation therapy by increasing cell death rates in resistant tumor areas .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Alpha-(((2-Bromoethyl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol monohydrobromide exhibits several notable physical and chemical properties:

These properties are essential for its formulation and delivery in therapeutic applications.

Applications

Scientific Uses

Alpha-(((2-Bromoethyl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol monohydrobromide is primarily used in:

  1. Cancer Treatment: As a radiosensitizer that enhances the effectiveness of radiotherapy against hypoxic tumors.
  2. Research Applications: In studies exploring bioreductive drug activation mechanisms and developing new chemotherapeutic agents targeting hypoxic tumor environments.
  3. Pharmacological Studies: Evaluating its pharmacokinetics and pharmacodynamics to optimize dosing regimens for clinical use .

This compound represents an important tool in modern oncology research and treatment strategies aimed at improving patient outcomes through targeted therapies.

Synthetic Chemistry and Prodrug Design Strategies

Rationale for Haloethylamine Prodrug Development of Aziridine-Containing Radiosensitizers

The development of alpha-(((2-bromoethyl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol monohydrobromide (designated RB 6145) originated from the need to mitigate systemic toxicity associated with alpha-[(1-aziridinyl)methyl]-2-nitro-1H-imidazole-1-ethanol (RSU-1069). RSU-1069 is a dual-function agent exhibiting potent radiosensitization of hypoxic tumor cells and bioreductive cytotoxicity under low-oxygen conditions [3]. However, its clinical utility was limited by severe gastrointestinal toxicity, attributed to the inherent reactivity of its aziridine ring [3]. Prodrug strategies focused on masking the aziridine until selective activation within tumors.

Haloethylamine derivatives like RB 6145 represent a bioreversibly masked approach. The open-chain bromoethylamine precursor is inherently less cytotoxic than RSU-1069. Crucially, it undergoes pH-dependent and concentration-dependent intramolecular cyclization in physiological conditions to regenerate the active aziridine [3] [4]. This allows systemic administration of a less toxic compound with localized activation. The 2-nitroimidazole moiety serves dual purposes: it facilitates tumor hypoxia targeting (exploiting preferential nitroreduction in low-oxygen environments) and contributes significantly to the parent compound's radiosensitizing properties by mimicking oxygen's ability to fix radiation-induced DNA damage [2] [3].

Table 1: Key Properties of RSU-1069 and Its Prodrug RB 6145

PropertyRSU-1069 (Aziridine)RB 6145 (Haloethylamine Prodrug)
Chemical ClassAziridine derivative2-Bromoethylamine derivative
Primary MechanismDNA alkylation, RadiosensitizationLatent precursor to RSU-1069
Hypoxic CytotoxicityHigh (Selective for hypoxic cells)Lower (Requires activation)
Systemic Toxicity (Preclinical)High (GI toxicity)Significantly Reduced
Activation RequirementNone (Intrinsically active)Intramolecular cyclization (pH/Concentration dependent)

Synthetic Routes to alpha-[[(2-Haloethyl)Amino]Methyl]-2-Nitro-1H-Imidazole-1-Ethanols

The synthesis of alpha-[[(2-haloethyl)amino]methyl]-2-nitro-1H-imidazole-1-ethanols, including the bromo derivative RB 6145, relies on the direct alkylation of the parent aziridine RSU-1069 or analogous aziridines. The primary route involves the acid-catalyzed ring-opening of the aziridine:

  • Aziridine Precursor: Synthesis typically begins with generating the core aziridine structure, alpha-[(1-aziridinyl)methyl]-2-nitro-1H-imidazole-1-ethanol (RSU-1069). This involves reactions between appropriately substituted 2-nitroimidazole derivatives and epichlorohydrin or glycidyl derivatives, followed by aziridination of the resulting chlorohydrin or activation/cyclization strategies [3].
  • Ring-Opening with Hydrogen Halides: The key step for prodrug synthesis is treating RSU-1069 (3) with hydrogen bromide (HBr) in specific solvents:RSU-1069 (3) + HBr → RB 6145 (10)This reaction is commonly performed in acetone or aqueous acetone [3]. The choice of solvent influences reaction rate, purity, and ease of isolation. Using anhydrous acetone favors the formation of the monohydrobromide salt. The reaction proceeds via protonation of the aziridine nitrogen followed by nucleophilic attack by bromide ion, resulting in regioselective ring opening at the less substituted aziridine carbon to yield the 2-bromoethylamine salt, RB 6145.
  • Isolation and Purification: The product, alpha-(((2-bromoethyl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol monohydrobromide, precipitates from the reaction mixture or is obtained after concentration and recrystallization. Characterization involves elemental analysis, melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry [1] [3].

This method is adaptable to synthesize analogs with different halogens (chloro, iodo, fluoro) by employing the corresponding hydrogen halide (HCl, HI, HF) [3]. The fluoro analog requires special handling due to the lower reactivity of fluoride and the stability challenges of the resulting fluoroethylamine.

Table 2: Synthetic Methods for Haloethylamine Prodrugs from RSU-1069

Halogen (X)ReagentSolventProdrug DesignationRelative Rate of Cyclization
Bromine (Br)Hydrogen Bromide (HBr)Acetone or Aqueous AcetoneRB 6145High (I ≈ Br)
Chlorine (Cl)Hydrogen Chloride (HCl)Acetone or Aqueous AcetoneRSU-3158Moderate (Cl << Br)
Iodine (I)Hydrogen Iodide (HI)Acetone or Aqueous Acetone-Very High (I ≈ Br)
Fluorine (F)Hydrogen Fluoride (HF)Special Conditions-Very Low (F <<< Cl)

Kinetics and Mechanisms of Intramolecular Aziridinium Ion Formation

The activation of RB 6145 and related haloethylamine prodrugs is a critical pH-dependent kinetic process governed by intramolecular nucleophilic substitution (SNi). The mechanism proceeds via a highly reactive aziridinium ion intermediate, not the direct formation of the neutral aziridine [3] [4] [9].

  • Deprotonation and Nucleophile Generation: Under physiological conditions (near-neutral pH), the primary amine group of the open-chain haloethylamine (e.g., RB 6145) exists partially in its unprotonated form. This free amine acts as an intramolecular nucleophile.
  • Aziridinium Ion Formation: The nucleophilic amine nitrogen attacks the electrophilic carbon adjacent to the halogen (the C2 carbon of the bromoethyl side chain). This results in the displacement of the halide ion (Br⁻) and the formation of a strained, three-membered aziridinium ion (1-(2-nitro-1H-imidazol-1-yl)-N-(aziridin-1-ium-1-yl)methanide). This step is rate-limiting and highly sensitive to the nature of the leaving group (Br > Cl >> F) and the pH (influencing the concentration of free amine) [3] [4].
  • Hydrolysis to Active Aziridine: The highly electrophilic aziridinium ion is rapidly attacked by water (hydrolysis). This hydrolysis occurs with inversion of configuration at the carbon being attacked, predominantly yielding the desired tertiary aziridine, RSU-1069. The reaction can be summarized as:Haloethylamine (e.g., RB 6145) ⇌ Aziridinium Ion + Halide⁻Aziridinium Ion + H₂O → RSU-1069 (Aziridine) + H⁺

Kinetic Parameters: The ring-closure reaction follows pseudo-first-order kinetics under physiological conditions. The half-life (t₁/₂) of RB 6145 for conversion to RSU-1069 is approximately 2-3 hours at 37°C and pH 7.4 [3]. The rate increases significantly with:

  • Higher pH: Increases the fraction of deprotonated amine nucleophile (rate ∝ [amine]).
  • Better Leaving Group: Bromide and iodide support much faster cyclization than chloride; fluoride is essentially inert under physiological conditions.
  • Increased Temperature: Accelerates the reaction.
  • Solvent Effects: Polar protic solvents like water facilitate ion formation and solvation.

The formation of the aziridinium ion intermediate is crucial as it is the primary alkylating species responsible for both the radiosensitizing effects and the bioreductive activation under hypoxia [3] [4]. Its transient existence and high reactivity underpin the targeted action.

Structure-Reactivity Relationships in Prodrug Activation

The rate of conversion of the haloethylamine prodrugs to the active aziridinium ion/aziridine and their overall efficacy are profoundly influenced by specific structural modifications:

  • Leaving Group (Halogen Identity): This is the most critical factor.
  • Bromo (RB 6145) and Iodo: Excellent leaving groups (low pKa of conjugate acids: HBr ≈ -9, HI ≈ -10). Exhibit fast cyclization kinetics (t₁/₂ ~ 2-3 h at pH 7.4, 37°C), making them suitable for therapeutic use.
  • Chloro (RSU-3158): Chloride is a poorer leaving group (pKa HCl ≈ -7). Cyclization is significantly slower (t₁/₂ >> 3 h at pH 7.4, 37°C), often too slow for practical therapeutic activation rates.
  • Fluoro: Fluoride is a very poor leaving group (pKa HF ≈ 3.2). Fluoroethylamine analogs show negligible cyclization under physiological conditions and are inactive [3].
  • Substitution on the Aziridine Ring (Future): Modifications on the carbon atoms of the eventual aziridine ring formed upon cyclization/hydrolysis dramatically impact the cyclization rate of the precursor haloethylamine.
  • Increased Methyl Substitution: Adding methyl groups to the carbon atoms involved in the aziridinium ring closure accelerates cyclization. For example, analogs of RB 6145 where the eventual aziridine ring bears methyl substituents (e.g., replacing hydrogens with methyls on the carbons adjacent to the nitrogen) cyclize orders of magnitude faster than the parent RB 6145. This rate enhancement is attributed to relief of steric strain in the transition state leading to the aziridinium ion and increased nucleophilicity of the tertiary amine formed upon deprotonation of the primary amine in more substituted systems [3] [9]. The rate increases cumulatively with each methyl group.
  • Competing Side Reaction - Oxazolidinone Formation: A significant side reaction occurs specifically with chloro and bromo analogs (not fluoro or iodo) in the presence of bicarbonate/carbon dioxide (HCO₃⁻/CO₂), components of physiological buffers. The primary amine of the haloethylamine can react with CO₂ to form a carbamic acid, which then undergoes intramolecular nucleophilic displacement of the halogen by the carbamate oxygen. This results in the formation of a stable, but therapeutically inactive, 5-membered ring 2-oxazolidinone derivative [3]:ImCH₂CH(OH)CH₂⁺NH₂CH₂CH₂X X⁻ + CO₂ → 3-[2-Hydroxy-3-(2-nitro-1H-imidazol-1-yl)propyl]-2-oxazolidinoneThis side reaction competes with productive aziridinium ion formation, reducing the effective concentration of the active alkylating species. It is a significant consideration for the stability and activation profile of chloro and bromo prodrugs like RB 6145 in vivo.

Table 3: Impact of Structural Features on Haloethylamine Prodrug Activation

Structural FeatureModification ExampleImpact on Cyclization RateImpact on Therapeutic PotentialNotes
Leaving Group (X)Bromine (RB 6145)HighHigh (Optimal kinetics)Standard prodrug
IodineVery HighModerate (Potential instability)Less stable than Br analog
Chlorine (RSU-3158)LowLow (Too slow)Therapeutically impractical
FluorineNegligibleNoneInactive
Aziridine Ring MethylationNone (RB 6145)Reference (1x)ReferenceParent structure
Monomethyl substitutionIncreased (17.5x vs ref)Potentially EnhancedFaster activation kinetics
Dimethyl substitutionGreatly Increased (>280x vs ref)Potentially EnhancedSignificantly faster activation
Presence of CO₂/HCO₃⁻-Competes with cyclizationReduces effective active drugMajor side reaction for Cl/Br

These structure-reactivity relationships guided the selection of bromoethylamine derivatives like RB 6145 as the optimal prodrug candidates. They offer a favorable balance between sufficient chemical stability for formulation and administration, and a rate of activation (via aziridinium ion formation) compatible with achieving therapeutic concentrations of the active alkylating species (aziridinium ion/aziridine) within tumors. The understanding of the competing oxazolidinone formation pathway is crucial for interpreting in vivo pharmacokinetics and efficacy data [3].

Properties

CAS Number

122178-49-8

Product Name

alpha-(((2-Bromoethyl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol monohydrobromide

IUPAC Name

1-(2-bromoethylamino)-3-(2-nitroimidazol-1-yl)propan-2-ol;hydrobromide

Molecular Formula

C8H14Br2N4O3

Molecular Weight

374.03 g/mol

InChI

InChI=1S/C8H13BrN4O3.BrH/c9-1-2-10-5-7(14)6-12-4-3-11-8(12)13(15)16;/h3-4,7,10,14H,1-2,5-6H2;1H

InChI Key

XPBJPGMCFKYBBV-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])CC(CNCCBr)O.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.